molecular formula C12H18N4O2S B2551495 N-(1-(1,2,5-thiadiazol-3-yl)piperidin-4-yl)tetrahydrofuran-3-carboxamide CAS No. 2319803-58-0

N-(1-(1,2,5-thiadiazol-3-yl)piperidin-4-yl)tetrahydrofuran-3-carboxamide

Numéro de catalogue: B2551495
Numéro CAS: 2319803-58-0
Poids moléculaire: 282.36
Clé InChI: SRRBCVCDPMVAOT-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

N-(1-(1,2,5-thiadiazol-3-yl)piperidin-4-yl)tetrahydrofuran-3-carboxamide, also known as TAK-659, is a small molecule inhibitor that targets Bruton's tyrosine kinase (BTK). BTK is a key component of the B-cell receptor (BCR) signaling pathway, which is essential for the survival and proliferation of B-cells. TAK-659 has shown promising results in preclinical studies and is currently being evaluated in clinical trials for the treatment of B-cell malignancies.

Mécanisme D'action

N-(1-(1,2,5-thiadiazol-3-yl)piperidin-4-yl)tetrahydrofuran-3-carboxamide binds irreversibly to the cysteine residue in the active site of BTK, inhibiting its kinase activity and downstream signaling. This results in the inhibition of BCR signaling and downstream pathways, including NF-κB and PI3K/AKT/mTOR, which are critical for B-cell survival and proliferation.
Biochemical and Physiological Effects
This compound has been shown to induce apoptosis and inhibit proliferation of B-cells in preclinical models. It also reduces the levels of key cytokines and chemokines that promote tumor growth and survival. In addition, this compound has been shown to enhance the anti-tumor activity of other agents, such as venetoclax and lenalidomide.

Avantages Et Limitations Des Expériences En Laboratoire

N-(1-(1,2,5-thiadiazol-3-yl)piperidin-4-yl)tetrahydrofuran-3-carboxamide has several advantages for use in laboratory experiments. It is a potent and selective inhibitor of BTK, with a favorable pharmacokinetic profile and good oral bioavailability. However, this compound has some limitations, including its irreversible binding to BTK, which may result in prolonged inhibition and potential toxicity. It also has the potential to interact with other kinases, leading to off-target effects.

Orientations Futures

There are several future directions for the development of N-(1-(1,2,5-thiadiazol-3-yl)piperidin-4-yl)tetrahydrofuran-3-carboxamide and other BTK inhibitors. One area of focus is the identification of biomarkers that can predict response to therapy and guide patient selection. Another area of interest is the combination of BTK inhibitors with other agents, such as immunomodulatory drugs and checkpoint inhibitors, to enhance their anti-tumor activity. Additionally, the development of more selective and reversible BTK inhibitors may overcome some of the limitations of current agents.

Méthodes De Synthèse

The synthesis of N-(1-(1,2,5-thiadiazol-3-yl)piperidin-4-yl)tetrahydrofuran-3-carboxamide involves several steps, including the preparation of the key intermediate 1-(1,2,5-thiadiazol-3-yl)piperidine-4-carboxylic acid and its conversion into the final product through a series of chemical reactions. The process is complex and requires expertise in synthetic organic chemistry.

Applications De Recherche Scientifique

N-(1-(1,2,5-thiadiazol-3-yl)piperidin-4-yl)tetrahydrofuran-3-carboxamide has been extensively studied in preclinical models of B-cell malignancies, including chronic lymphocytic leukemia (CLL), mantle cell lymphoma (MCL), and diffuse large B-cell lymphoma (DLBCL). In these studies, this compound demonstrated potent BTK inhibition and induced apoptosis in B-cells, leading to tumor regression.

Propriétés

IUPAC Name

N-[1-(1,2,5-thiadiazol-3-yl)piperidin-4-yl]oxolane-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H18N4O2S/c17-12(9-3-6-18-8-9)14-10-1-4-16(5-2-10)11-7-13-19-15-11/h7,9-10H,1-6,8H2,(H,14,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SRRBCVCDPMVAOT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1NC(=O)C2CCOC2)C3=NSN=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H18N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

282.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.